Cas no 2044706-06-9 (5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide)

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide is a brominated pyrrolopyrimidine derivative with significant utility in medicinal chemistry and pharmaceutical research. Its structure features a reactive bromine substituent, enabling further functionalization via cross-coupling reactions, making it a valuable intermediate for synthesizing targeted compounds. The hydrobromide salt form enhances solubility and stability, facilitating handling in synthetic applications. This compound is particularly relevant in the development of kinase inhibitors and nucleoside analogs due to its pyrrolopyrimidine core, which mimics purine bases. Its high purity and well-defined chemical properties ensure reproducibility in research settings, supporting its use in drug discovery and biochemical studies.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide structure
2044706-06-9 structure
Product Name:5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
CAS No:2044706-06-9
MF:C6H6Br2N4
MW:293.946638584137
MDL:MFCD30489058
CID:4634369
PubChem ID:127255791
Update Time:2025-05-20

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
    • 5-Bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
    • 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrobromide
    • MFCD31568522
    • AS-69856
    • 2044706-06-9
    • P19603
    • CS-0050568
    • MFCD30489058
    • 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-aminehydrobromide
    • AKOS030527359
    • SB40563
    • SY233752
    • 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
    • MDL: MFCD30489058
    • Inchi: 1S/C6H5BrN4.BrH/c7-3-1-9-6-4(3)5(8)10-2-11-6;/h1-2H,(H3,8,9,10,11);1H
    • InChI Key: DOCPZLCXVDJNAT-UHFFFAOYSA-N
    • SMILES: BrC1=CNC2C1=C(N)N=CN=2.Br

Computed Properties

  • Exact Mass: 293.89387g/mol
  • Monoisotopic Mass: 291.89592g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide Pricemore >>

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5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide Suppliers

Amadis Chemical Company Limited
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(CAS:2044706-06-9)5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
Order Number:A1077424
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:02
Price ($):2418.0
Email:sales@amadischem.com

Additional information on 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide: A Comprehensive Overview

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide (CAS No. 2044706-06-9) is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic compounds known for their diverse biological activities. The pyrrolo[2,3-d]pyrimidine core structure is particularly notable for its potential in drug discovery, especially in the development of anticancer agents and kinase inhibitors.

The hydrobromide salt form of this compound suggests its utility in pharmaceutical formulations, where salts are often preferred due to their improved solubility and stability compared to their free base counterparts. Recent studies have highlighted the importance of 5-bromo substitution in modulating the pharmacokinetic properties and bioavailability of such compounds. This substitution not only enhances the compound's ability to penetrate cellular membranes but also contributes to its selectivity in targeting specific molecular pathways.

One of the most promising applications of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide lies in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including Aurora kinases and CDKs (cyclin-dependent kinases), which are key targets in anti-cancer therapy.

In addition to its kinase inhibitory properties, this compound has also shown potential in modulating other therapeutic targets. For instance, research has indicated its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. This dual functionality makes 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide a versatile candidate for multitarget drug design, a strategy increasingly favored in modern drug discovery to address complex diseases.

The synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide involves a series of well-established organic chemistry techniques. The core pyrrolopyrimidine structure is typically constructed through cyclization reactions involving appropriate starting materials such as o-aminoaryl aldehydes or ketones. The introduction of the bromine substituent at the 5-position is achieved via electrophilic aromatic substitution or other halogenation methods, depending on the specific synthetic pathway employed.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions underlying the biological activity of this compound. Molecular docking studies have provided insights into how 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide interacts with its target proteins at the atomic level. These studies have revealed that the bromine substituent plays a crucial role in stabilizing key hydrogen bonds and hydrophobic interactions within the active site of the target enzymes.

From a pharmacokinetic perspective, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide demonstrates favorable properties that make it an attractive candidate for further development. Studies conducted in preclinical models have shown moderate oral bioavailability and acceptable clearance rates. However, ongoing research is focused on optimizing these properties through structural modifications and formulation strategies to enhance its therapeutic index.

In conclusion, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide represents a compelling lead compound with potential applications in multiple therapeutic areas. Its unique chemical structure, coupled with its diverse biological activities and favorable pharmacokinetic profile, positions it as a valuable asset in the pipeline of innovative drug candidates. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:2044706-06-9)5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide
A1077424
Purity:99%
Quantity:100g
Price ($):2418.0
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